molecular formula C5H12S B1345668 tert-Butyl methyl sulfide CAS No. 6163-64-0

tert-Butyl methyl sulfide

Cat. No.: B1345668
CAS No.: 6163-64-0
M. Wt: 104.22 g/mol
InChI Key: CJFVCTVYZFTORU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl methyl sulfide can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with sodium methyl sulfide in an organic solvent. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of tert-butyl alcohol with hydrogen sulfide in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl methyl sulfide involves its nucleophilic sulfur atom, which can participate in various chemical reactions. The sulfur atom can donate electrons to electrophilic centers, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-2-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12S/c1-5(2,3)6-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFVCTVYZFTORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210644
Record name Propane, 2-methyl-2-(methylthio)-
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6163-64-0
Record name tert-Butyl methyl sulfide
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Record name tert-Butyl methyl sulfide
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Record name Propane, 2-methyl-2-(methylthio)-
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Record name 2-methyl-2-methylsulfanylpropane
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Record name tert-Butyl methyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of tert-Butyl methyl sulfide?

A: this compound is a thioether with the molecular formula C5H12S and a molecular weight of 92.2 g/mol. While specific spectroscopic data isn't provided in the excerpts, gas chromatography is a common technique for identifying and quantifying this compound [].

Q2: How does this compound's structure affect its self-assembly on surfaces?

A: Research shows that despite the steric bulk of the tert-butyl group, this compound forms highly ordered arrays on gold surfaces, as observed through scanning tunneling microscopy (STM) []. This suggests strong intermolecular interactions overcome the steric hindrance. In contrast, its isomer, butyl sec-butyl sulfide, does not form such ordered arrays, likely due to weaker enantiospecific interactions leading to a variety of less stable assemblies [].

Q3: What are the applications of this compound as a reagent in chemical synthesis?

A: this compound is commonly employed as a substrate in enantioselective oxidations to produce chiral sulfoxides [, ]. It serves as a model compound to assess the efficacy and selectivity of various catalysts, including oxaziridines [], planar chiral flavinium salts [], and cyclodextrin conjugates [], in achieving enantioselective sulfoxidation reactions.

Q4: How does this compound compare to other sulfides in terms of its reactivity in enantioselective oxidations?

A: this compound generally exhibits higher enantioselectivity in oxidation reactions compared to aryl methyl sulfides []. For instance, using planar chiral flavinium salts as catalysts, enantioselectivities of up to 65% ee were achieved for this compound, while aromatic sulfides reached up to 61% ee []. This difference likely arises from the steric bulk of the tert-butyl group, influencing the approach of the oxidizing agent and favoring one enantiomeric pathway.

Q5: Are there computational chemistry studies related to this compound's reactivity?

A: Yes, computational methods like PM3 have been used to study the transition state geometry of this compound's oxidation by 3,3-dibromo-(camphorsulfonyl)oxaziridine []. This study revealed a spiro arrangement between the oxaziridine ring and the sulfur atom in the transition state, offering insights into the reaction mechanism and origin of enantioselectivity [].

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